molecular formula C7H6N2OS2 B2998309 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1092308-05-8

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2998309
M. Wt: 198.26
InChI Key: JFVPDKXAJAGNTR-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene-based compounds can be analyzed using various methods, including NMR and LC–MS .


Chemical Reactions Analysis

Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be determined using various methods, including density functional theory .

Safety And Hazards

The safety and hazards of thiophene-based compounds can vary. For example, some compounds are classified as Combustible Solids .

Future Directions

The development of new thiophene-based compounds with improved properties and biological effects is an active area of research . These compounds have potential applications in various fields, including medicine and material science .

properties

IUPAC Name

5-(3-methylthiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-4-2-3-12-5(4)6-8-9-7(11)10-6/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVPDKXAJAGNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol

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